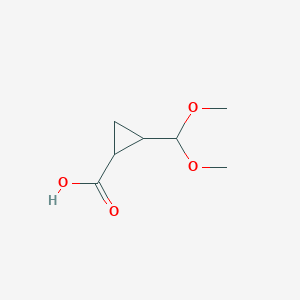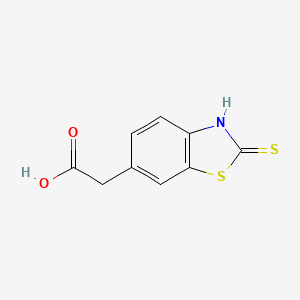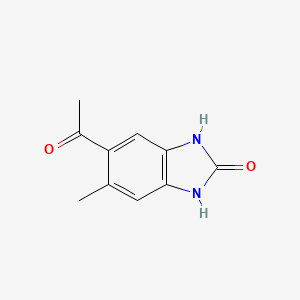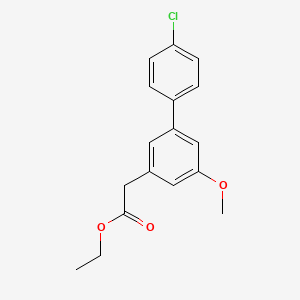
1-(2-Methyl-5-nitrofuran-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-5-nitrofuran-3-yl)ethanone is an organic compound belonging to the nitrofuran class. Nitrofurans are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiprotozoal properties. This compound is characterized by a furan ring substituted with a nitro group and a methyl group, making it a valuable intermediate in various chemical syntheses and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2-acetylfuran using nitrating agents such as nitric acid and acetic anhydride in the presence of sulfuric acid . Another method includes the nitration of 2-acetylfuran using N-nitrosaccharin in the presence of 1,1,1,3,3,3-hexafluoro-2-propanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated furan derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methyl-5-nitrofuran-3-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Due to its antibacterial properties, it is investigated for potential use in developing new antibiotics.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-5-nitrofuran-3-yl)ethanone involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to the inhibition of essential biochemical pathways. These reactive intermediates can damage DNA, proteins, and other cellular structures, resulting in antimicrobial effects .
Comparación Con Compuestos Similares
Nitrofurantoin: Used as an antibiotic for urinary tract infections.
Nitrofurazone: Applied topically for wound infections.
Furazolidone: Used for bacterial diarrhea and Helicobacter pylori infections
Uniqueness: 1-(2-Methyl-5-nitrofuran-3-yl)ethanone is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical reactivity and biological activity compared to other nitrofuran derivatives. Its methyl and nitro groups confer unique properties that make it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H7NO4 |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
1-(2-methyl-5-nitrofuran-3-yl)ethanone |
InChI |
InChI=1S/C7H7NO4/c1-4(9)6-3-7(8(10)11)12-5(6)2/h3H,1-2H3 |
Clave InChI |
HQGQJDKTVDTWEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(O1)[N+](=O)[O-])C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Benzyl-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13953506.png)











![3-Hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B13953582.png)
![4-((3-(4-(Hydroxymethyl)phenyl)imidazo[1,2-b]pyridazin-6-ylamino)methyl)benzenesulfonamide](/img/structure/B13953588.png)
